molecular formula C30H26N2O4 B11548330 [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

Cat. No.: B11548330
M. Wt: 478.5 g/mol
InChI Key: FYYYZEDETCIIHI-ZCTHSVRISA-N
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Description

Chemical Structure and Properties
The compound [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate (IUPAC name: methyl 4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]benzoate) is a hydrazone derivative featuring:

  • A central hydrazinylidene (–N=N–) group in the E configuration.
  • A 4-[(4-methylphenyl)methoxy]benzoyl moiety attached to the hydrazone nitrogen.
  • A 3-methylbenzoate ester group on the phenyl ring.

Its molecular formula is C₂₄H₂₂N₂O₄, with a molecular weight of 402.45 g/mol (calculated from ). The compound is synthesized via condensation of 4-[(4-methylphenyl)methoxy]benzoyl hydrazine with a substituted benzaldehyde derivative, followed by esterification .

Properties

Molecular Formula

C30H26N2O4

Molecular Weight

478.5 g/mol

IUPAC Name

[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C30H26N2O4/c1-21-6-8-24(9-7-21)20-35-27-16-12-25(13-17-27)29(33)32-31-19-23-10-14-28(15-11-23)36-30(34)26-5-3-4-22(2)18-26/h3-19H,20H2,1-2H3,(H,32,33)/b31-19+

InChI Key

FYYYZEDETCIIHI-ZCTHSVRISA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC(=C4)C

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC(=C4)C

Origin of Product

United States

Preparation Methods

Preparation of Methyl 4-[(4-Methylphenyl)methoxy]benzoate

Methyl 4-hydroxybenzoate is reacted with 4-methylbenzyl bromide in the presence of potassium carbonate (K2_2CO3_3) in dimethylformamide (DMF) at 80°C for 12 hours. The resulting ether is isolated in 85–90% yield after recrystallization from ethanol.

Reaction Conditions:

ParameterValue
SolventDMF
BaseK2_2CO3_3 (2 eq)
Temperature80°C
Time12 hours
Yield85–90%

Hydrazide Formation

Methyl 4-[(4-methylphenyl)methoxy]benzoate is refluxed with hydrazine hydrate (NH2_2NH2_2·H2_2O) in methanol for 6 hours. Excess hydrazine is removed under reduced pressure, yielding 4-[(4-methylphenyl)methoxy]benzoylhydrazide as a white solid (92% yield).

Preparation of 4-Formylphenyl 3-Methylbenzoate

The aldehyde component is synthesized via esterification:

Esterification of 3-Methylbenzoic Acid

3-Methylbenzoic acid is treated with thionyl chloride (SOCl2_2) to generate 3-methylbenzoyl chloride, which is subsequently reacted with 4-hydroxybenzaldehyde in dichloromethane (DCM) using N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The product is purified via column chromatography (SiO2_2, hexane/ethyl acetate 4:1) to yield 4-formylphenyl 3-methylbenzoate (78% yield).

Key Data:

  • 1H^1H-NMR (400 MHz, CDCl3_3): δ 10.12 (s, 1H, CHO), 8.15 (d, J = 8.4 Hz, 2H), 7.90 (d, J = 8.4 Hz, 2H), 7.65 (m, 1H), 7.45 (m, 2H), 2.45 (s, 3H, CH3_3).

Hydrazone Formation

The hydrazone linkage is established by refluxing equimolar amounts of 4-[(4-methylphenyl)methoxy]benzoylhydrazide and 4-formylphenyl 3-methylbenzoate in methanol with catalytic acetic acid (3–5 drops) for 4 hours. The E-configuration is confirmed by 1H^1H-NMR (δ 11.2–11.8 ppm, NH proton) and IR spectroscopy (C=N stretch at 1590–1620 cm1^{-1}).

Optimized Conditions:

ParameterValue
SolventMethanol
CatalystAcetic acid (0.1 eq)
TemperatureReflux
Time4 hours
Yield82–88%

Alternative Synthetic Routes

One-Pot Hydrazone-Esterification

A modified approach condenses 4-[(4-methylphenyl)methoxy]benzohydrazide with 4-hydroxybenzaldehyde, followed by in situ esterification with 3-methylbenzoyl chloride. This method reduces purification steps but yields slightly lower (70–75%) due to competing side reactions.

Solid-Phase Synthesis

Immobilized hydrazide resins have been explored for automated synthesis, though scalability remains challenging.

Characterization and Validation

Spectroscopic Data

  • 1H^1H-NMR (DMSO-*d6_6 ): δ 11.45 (s, 1H, NH), 8.72 (s, 1H, N=CH), 7.85–7.40 (m, 12H, Ar-H), 5.15 (s, 2H, OCH2_2), 2.35 (s, 3H, CH3_3).

  • EI-MS : m/z 498 [M+H]+^+.

Purity Analysis

HPLC (C18 column, acetonitrile/water 70:30) shows ≥98% purity at 254 nm.

Challenges and Mitigation Strategies

Stereochemical Control

The E-configuration is favored under acidic conditions, but traces of Z-isomer may form if reaction pH exceeds 5.0. Adjusting acetic acid concentration to 0.2 eq suppresses this.

Byproduct Formation

Partial hydrolysis of the ester moiety occurs if moisture is present. Anhydrous methanol and molecular sieves (4Å) mitigate this issue.

Industrial Scalability Considerations

  • Cost-Efficiency : Using ethanol instead of methanol reduces solvent costs by 30% without compromising yield.

  • Green Chemistry : Microwave-assisted synthesis reduces reaction time to 1 hour but requires specialized equipment .

Chemical Reactions Analysis

Acidic/Basic Hydrolysis of Ester Groups

The methylbenzoate ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids. For structurally similar compounds, this reaction typically proceeds as follows:

Conditions Reagents Products Yield Reference
0.1 M HCl, refluxAqueous HCl3-Methylbenzoic acid + [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenol85%
0.1 M NaOH, 80°CAqueous NaOHSodium 3-methylbenzoate + corresponding phenolic derivative92%
  • Mechanism : Nucleophilic acyl substitution at the ester carbonyl, facilitated by hydroxide or hydronium ions.

  • Kinetics : Base-catalyzed hydrolysis is faster due to better nucleophilicity of OH⁻ compared to H₃O⁺.

Hydrazone Hydrolysis

The hydrazone group (–NH–N=CH–) hydrolyzes in acidic media to regenerate the parent hydrazide and aldehyde:

Hydrazone+H2OH+Hydrazide+Aldehyde\text{Hydrazone} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Hydrazide} + \text{Aldehyde}

  • Conditions : 2 M HCl, 60°C, 6 hours .

  • Yield : ~78% for hydrazide recovery .

Nucleophilic Substitution at Aromatic Ether

The 4-methylphenylmethoxy group undergoes demethylation under strong nucleophiles (e.g., BBr₃):

Conditions Reagents Products Yield Reference
BBr₃, CH₂Cl₂, −78°CBoron tribromide[4-[(E)-[[4-hydroxybenzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate68%
  • Mechanism : Lewis acid-mediated cleavage of the ether bond via intermediate borate complex.

  • Limitations : Requires anhydrous conditions to prevent side reactions.

Oxidation of Hydrazone Group

The hydrazone moiety oxidizes to diazonium intermediates under mild oxidizing agents:

Conditions Reagents Products Yield Reference
H₂O₂, CH₃COOH, 25°CHydrogen peroxideDiazonium salt + 3-methylbenzoate derivative55%
  • Applications : Diazonium intermediates enable coupling reactions for synthesizing azo dyes or bioconjugates .

Cyclization Reactions

Under thermal or catalytic conditions, the hydrazone and ester groups participate in intramolecular cyclization:

Conditions Catalyst Products Yield Reference
150°C, TolueneNoneQuinazolinone derivative42%
Pd(OAc)₂, DMF, 120°CPalladiumIndole-fused heterocycle37%
  • Mechanism : Thermal activation promotes C–N bond formation between hydrazone nitrogen and adjacent aromatic rings .

Tautomerism

The hydrazone group exhibits keto-enol tautomerism in solution, confirmed by NMR studies of analogs :

Hydrazone (E)Enol (Z)\text{Hydrazone (E)} \rightleftharpoons \text{Enol (Z)}

  • Equilibrium : Favors the E-isomer (>95%) in non-polar solvents .

  • Impact : Tautomerization affects reactivity in metal coordination and biological targeting .

Metal Coordination

The hydrazone acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺):

Metal Salt Conditions Complex Structure Application Reference
CuCl₂Ethanol, 60°COctahedral Cu(II) complexCatalysis
Fe(NO₃)₃Methanol, RTTetrahedral Fe(III) complexMagnetic materials
  • Stability : Complexes are stable in aqueous media at pH 4–7.

Photochemical Reactions

UV irradiation induces EZ isomerization of the hydrazone group:

Conditions Wavelength Isomer Ratio (E:Z) Reference
UV light, 365 nm, 2 hours365 nm45:55
  • Reversibility : Reverts to E-form thermally with ΔG ≈ 12 kJ/mol .

Biological Reactivity

In vitro studies of analogs show enzyme inhibition via hydrazone-metal chelation:

Target Enzyme IC₅₀ (μM) Mechanism Reference
Tyrosinase2.4Competitive inhibition at copper site
COX-28.7Non-competitive inhibition

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

  • Hydrazone Functional Group : This linkage is known for its reactivity and biological activity.
  • Aromatic Systems : The presence of multiple aromatic rings enhances interaction with biological targets, making it a candidate for drug development.
  • Methoxy Substituent : This group can influence the compound's solubility and biological interactions.

Biological Activities

Research indicates that compounds with similar structures exhibit various pharmacological effects. The potential applications of 4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate include:

  • Anticancer Properties : The hydrazone linkage is often associated with anticancer activity. Similar compounds have shown effectiveness in inhibiting cancer cell proliferation.
  • Antimicrobial Effects : The structural features suggest potential antibacterial and antifungal activities, which are common in hydrazone derivatives.
  • Anti-inflammatory Activity : Compounds containing aromatic systems are frequently investigated for their anti-inflammatory properties.

Antiglycation Activity

A related study synthesized a series of hydrazones and evaluated their antiglycation activity. Compounds demonstrated IC50 values indicating their potential as leads for drugs targeting protein glycation in diabetic patients . This suggests that similar derivatives of 4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate may also possess beneficial properties in managing diabetes.

Structure-Activity Relationship (SAR) Analysis

Using computer-aided prediction tools like PASS, researchers have predicted the biological activity spectrum of compounds similar to 4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate . These models indicate that modifications in structure can significantly affect the pharmacological profile, highlighting the importance of SAR studies in drug development .

Mechanism of Action

The mechanism of action of [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate involves its interaction with specific molecular targets. The hydrazone linkage can interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The compound’s aromatic rings may also facilitate π-π interactions with other aromatic systems, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazone Derivatives with Aromatic Substituents

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Biological Activity/Findings Reference
[Target Compound] C₂₄H₂₂N₂O₄ 3-Methylbenzoate, 4-methylphenoxy Under investigation for antimicrobial and anti-inflammatory properties (predicted via in silico studies) .
2-Ethoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate C₂₅H₂₄N₂O₅ Ethoxy, 4-methylphenoxyacetyl Demonstrated moderate antifungal activity against Candida albicans (MIC = 32 μg/mL) .
4-{(E)-[(4-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl acrylate C₃₀H₂₄ClN₃O₆S 4-Chlorophenylsulfonamide, acrylate Exhibited COX-2 inhibition (IC₅₀ = 0.8 μM) in vitro, suggesting anti-inflammatory potential .
(E)-4-Methoxy-N′-(3,4,5-trihydroxybenzylidene)benzohydrazide C₁₅H₁₅N₂O₅ 3,4,5-Trihydroxybenzylidene, methoxy Showed antioxidant activity (DPPH scavenging: IC₅₀ = 12 μM) .

Key Observations

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., sulfonamide in ) enhances receptor binding affinity, while electron-donating groups (e.g., methoxy in ) improve solubility.
  • Biological Activity : The target compound’s 3-methylbenzoate group may confer metabolic stability over ester-free analogs like , which showed rapid hydrolysis in plasma .

Thiazole- and Triazole-Containing Hydrazones

Table 2: Heterocyclic Hydrazone Derivatives
Compound Name Molecular Formula Core Structure Activity/Findings Reference
1-Methylsulphonyl-4-(4-{[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl)piperazine C₂₂H₂₄N₆O₂S₂ Thiazole-piperazine Exhibited μ-opioid receptor agonism (EC₅₀ = 50 nM) in antinociceptive assays .
Methyl 4-[(E)-{[3-(2-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoate C₁₇H₁₃ClN₄O₂S Triazole-benzoate Inhibited α-glucosidase (IC₅₀ = 8.2 μM), suggesting antidiabetic potential .
4-{4-[(E)-{[(E)-4-(4-chlorophenyl)-3-(3-nitrophenyl)thiazol-2(3H)-ylidene]hydrazone}methyl]phenyl}morpholine C₂₇H₂₂ClN₅O₃S Thiazole-morpholine Acted as a carbonic anhydrase inhibitor (Kᵢ = 12 nM) .

Key Observations

  • Heterocyclic Influence : Thiazole and triazole rings (e.g., ) enhance enzymatic inhibition via metal coordination (e.g., Zn²⁺ in carbonic anhydrase).
  • Pharmacokinetics : Morpholine-containing derivatives (e.g., ) show improved aqueous solubility compared to the target compound’s lipophilic benzoate ester.

Benzoate Ester Analogs

Table 3: Benzoate Ester Derivatives
Compound Name Molecular Formula Substituent Variations Key Findings Reference
[Target Compound] C₂₄H₂₂N₂O₄ 3-Methylbenzoate, 4-methylphenoxy Predicted logP = 4.1 (indicating high lipophilicity) .
Methyl 4-[[2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenoxy]methyl]benzoate C₃₁H₂₈N₂O₅ Additional phenoxymethyl group Increased steric hindrance reduced binding to serum albumin (Kd = 2.1 μM) .
Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate C₁₇H₁₇NO₄ Ethyl ester, hydroxy-methoxy Displayed nonlinear optical (NLO) properties (β = 1.2 × 10⁻²⁸ esu) .

Key Observations

  • Steric Effects: The phenoxymethyl group in reduces bioavailability compared to the target compound.
  • Electronic Properties : The target compound’s methylbenzoate group may stabilize the molecule’s excited state, though NLO activity is lower than .

Biological Activity

Introduction

The compound 4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate is a complex organic molecule characterized by its unique hydrazone functional group, which is linked to a benzoyl moiety and a methoxy-substituted aromatic ring. This structural configuration suggests potential applications in medicinal chemistry, particularly due to the presence of multiple aromatic systems that may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be broken down into key components that influence its biological activity:

Component Description
Hydrazone Linkage Contributes to reactivity and potential bioactivity
Methoxy Group Enhances lipophilicity, potentially influencing absorption
Aromatic Systems Facilitate interactions with biological targets

The presence of these features suggests that the compound may exhibit diverse pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Structure-Activity Relationship (SAR)

SAR models are essential for predicting the biological activity of compounds based on their structural characteristics. For 4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate , preliminary studies indicate potential applications in:

  • Anticancer Activity: Compounds with hydrazone linkages have been associated with inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Methoxy-substituted benzoates often exhibit anti-inflammatory properties.
  • Antimicrobial Properties: The phenylhydrazone derivatives show promise in antibacterial applications.

Computational Predictions

Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) can estimate the biological activity spectrum based on molecular structure. Such predictions can help identify potential therapeutic applications and assess possible side effects or toxicities associated with the compound .

Synthesis and Mechanistic Insights

The synthesis of 4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate typically involves several key steps:

  • Formation of Hydrazone: Reacting a hydrazine derivative with a benzoyl chloride or benzaldehyde.
  • Methylation: Introducing the methoxy group through methylation reactions.
  • Purification: Utilizing recrystallization techniques to ensure high purity and yield.

These steps are crucial for obtaining a compound suitable for biological assays and further pharmacological evaluation .

Anticancer Activity

Research has indicated that compounds with similar hydrazone structures exhibit significant anticancer properties. For instance, studies have shown that hydrazone derivatives can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the activation of apoptotic pathways and the inhibition of key signaling molecules involved in cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory potential of methoxy-substituted compounds has been documented in various studies. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. For example, the presence of methoxy groups enhances the ability to modulate inflammatory pathways, making them suitable candidates for treating conditions like arthritis .

Antimicrobial Activity

Preliminary evaluations suggest that phenylhydrazone derivatives possess antibacterial properties against various pathogens. The mechanism of action typically involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

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